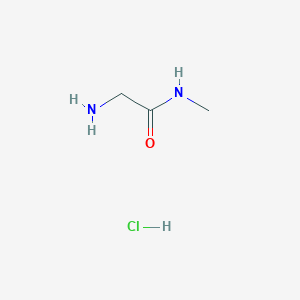

2-amino-N-methylacetamide hydrochloride

Description

Contextualization within Amide and Amino Acid Derivative Chemistry

From a structural standpoint, 2-amino-N-methylacetamide hydrochloride is a fascinating hybrid. It is fundamentally an amide , specifically a derivative of acetamide (B32628), where one of the methyl hydrogens is substituted by an amino group and the amide nitrogen is N-methylated. The presence of the amide bond is a cornerstone of its chemistry, influencing its physical properties such as melting point and solubility, as well as its reactivity.

Simultaneously, it is a derivative of the amino acid glycine (B1666218) , where the carboxylic acid group has been converted into an N-methylamide. This places it within the broad and vital class of amino acid derivatives . This lineage is significant as amino acids are the fundamental building blocks of proteins, and their derivatives are extensively explored for their biological activities and as intermediates in the synthesis of peptidomimetics and other bioactive compounds. The primary amino group and the amide functionality provide two key reactive sites, allowing for a wide range of chemical transformations.

Significance as a Research Compound and Synthetic Intermediate

The primary significance of this compound in chemical research lies in its utility as a synthetic intermediate . Its bifunctional nature, possessing both a nucleophilic primary amine and a modifiable amide group, makes it an attractive starting material for the construction of more elaborate molecular architectures. ontosight.ai Researchers in organic synthesis utilize such building blocks to introduce specific structural motifs into target molecules, which can be crucial for achieving desired biological activity or material properties.

While specific, high-profile applications in blockbuster pharmaceuticals may not be extensively documented, its availability as a research chemical from various suppliers underscores its role in exploratory and developmental stages of chemical research. nih.gov It serves as a valuable tool for medicinal chemists and synthetic organic chemists in the creation of libraries of novel compounds for screening purposes. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions.

The versatility of this compound allows for its potential use in the synthesis of a variety of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The primary amine can participate in cyclization reactions to form rings, while the amide portion can be further functionalized or incorporated into larger molecular frameworks.

Historical Perspective of Glycinamide (B1583983) Derivatives in Organic Synthesis and Medicinal Chemistry

The exploration of glycinamide derivatives has a rich history in both organic synthesis and medicinal chemistry. Glycinamide itself, the parent compound of 2-amino-N-methylacetamide, is a derivative of the amino acid glycine. semanticscholar.org Historically, the modification of amino acids and their simple derivatives has been a fruitful strategy for the discovery of new therapeutic agents.

In the realm of medicinal chemistry, glycinamide derivatives have been investigated for a wide range of biological activities. For instance, various substituted glycinamides have been explored as potential anticonvulsant agents. nih.gov The core glycinamide scaffold provides a framework that can be readily modified with different substituents to probe structure-activity relationships and optimize pharmacological properties.

Furthermore, the historical development of peptide chemistry has also contributed to the interest in glycinamide and its derivatives. As the C-terminal amide of glycine, glycinamide represents a simple peptide fragment. The study of such fragments has been crucial in understanding peptide structure and function, and has paved the way for the synthesis of more complex peptides and peptidomimetics with therapeutic potential. The development of synthetic methodologies for preparing and modifying such simple amino acid derivatives has been an ongoing endeavor in organic chemistry, enabling the creation of novel compounds for various applications.

Below are interactive data tables summarizing key properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉ClN₂O | scilit.com |

| Molecular Weight | 124.57 g/mol | scilit.com |

| Appearance | White to off-white powder or crystals | |

| CAS Number | 49755-94-4 | nih.gov |

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-N-methylacetamide;hydrochloride | nih.gov |

| InChI | InChI=1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H | nih.gov |

| InChIKey | ZYZNZBKTJDYJKQ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CNC(=O)CN.Cl | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZNZBKTJDYJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551055 | |

| Record name | N-Methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49755-94-4 | |

| Record name | N-Methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Amino-N-Methylacetamide Hydrochloride

The synthesis of this compound is most commonly achieved through a multi-step approach that ensures high purity and yield of the final product. This pathway involves three key stages: protection of the amino group of a glycine (B1666218) precursor, formation of the amide bond with methylamine (B109427), and finally, the removal of the protecting group and formation of the hydrochloride salt.

Multi-Step Synthesis Approaches

A robust and widely employed strategy for the synthesis of this compound involves a sequence of protection, coupling, and deprotection steps. This methodical approach allows for precise control over the chemical transformations, minimizing side reactions and simplifying purification.

To prevent unwanted reactions at the amino group of glycine during amide bond formation, a protecting group is introduced. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. guidechem.comfishersci.co.uk

The protection of glycine is typically carried out by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. guidechem.com A common procedure involves dissolving glycine in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, followed by the addition of (Boc)₂O. guidechem.comgoogle.com The reaction mixture is stirred, and after completion, the Boc-glycine is isolated by extraction and acidification.

Table 1: Reaction Conditions for Boc-Protection of Glycine

| Parameter | Condition |

| Starting Material | Glycine |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Sodium bicarbonate or Sodium hydroxide |

| Solvent | Water, Dioxane/water |

| Reaction Time | Several hours |

| Work-up | Extraction and acidification |

A representative laboratory procedure for the preparation of Boc-glycine involves mixing L-glycine with a sodium bicarbonate solution, followed by the batch-wise addition of (Boc)₂O. google.com After the reaction is complete, impurities are removed by extraction, and the aqueous layer is acidified with hydrochloric acid to precipitate the Boc-glycine, which can then be extracted with an organic solvent. google.com

With the amino group of glycine protected, the next step is the formation of the amide bond between the carboxylic acid of Boc-glycine and methylamine. This condensation reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by methylamine.

Several coupling reagents can be employed for this purpose, with dicyclohexylcarbodiimide (B1669883) (DCC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) being common choices. peptide.comorgoreview.com When using DCC, it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. orgoreview.com To minimize the risk of racemization and improve efficiency, 1-hydroxybenzotriazole (B26582) (HOBt) is often added as an additive in DCC-mediated couplings. nih.gov

HATU is another highly effective coupling reagent that converts carboxylic acids into their corresponding OAt-esters, which are very reactive towards amines. rsc.orgmerckmillipore.com This method is known for its high yields and low levels of epimerization. merckmillipore.com The general procedure involves dissolving the Boc-protected amino acid and the coupling agent in a suitable solvent like dimethylformamide (DMF), followed by the addition of a base such as diisopropylethylamine (DIEA) and then the amine component. rsc.org

The reaction between Boc-glycine and methylamine (often used as its hydrochloride salt with an added base to liberate the free amine) in the presence of a coupling agent yields N-(tert-butoxycarbonyl)glycinemethylamide.

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. The Boc group is labile to acidic conditions. reddit.compeptide.com A common and effective method for Boc deprotection is the use of a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol (B129727). rsc.orgreddit.comcommonorganicchemistry.com

The mechanism of deprotection involves the protonation of the tert-butyl carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid. commonorganicchemistry.com This carbamic acid is unstable and readily decarboxylates to yield the free amine. commonorganicchemistry.com In the presence of excess HCl, the newly formed amine is protonated to give the corresponding hydrochloride salt. commonorganicchemistry.com

The reaction is typically carried out at room temperature and is often complete within a few hours. rsc.orgreddit.com The product, this compound, often precipitates from the reaction mixture or can be isolated by evaporation of the solvent. reddit.com

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| 4M HCl | Dioxane | Room temperature, 1-16 hours reddit.com |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature, short reaction times reddit.com |

| Aqueous HCl | Acetone | Room temperature |

Alternative and Optimized Synthetic Procedures

While the multi-step synthesis involving Boc protection is a standard and reliable method, alternative and optimized procedures have been developed for laboratory-scale preparations.

For a laboratory-scale synthesis, the choice of reagents and conditions can be optimized for convenience and efficiency. A typical sequence would be as follows:

Boc-Protection of Glycine: Glycine is reacted with di-tert-butyl dicarbonate in an aqueous basic solution to yield Boc-glycine. google.com

Amide Coupling: Boc-glycine is coupled with methylamine hydrochloride in the presence of a coupling agent like HATU and a non-nucleophilic base such as DIEA in an aprotic solvent like DMF. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction to isolate the protected intermediate, Boc-2-amino-N-methylacetamide.

Deprotection and Salt Formation: The purified Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dioxane, and treated with a solution of HCl in dioxane (e.g., 4M). reddit.com The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or trituration with a suitable solvent like diethyl ether to obtain a crystalline solid. reddit.com

Industrial Batch Synthesis Considerations

The industrial-scale synthesis of this compound is designed for efficiency, high yield, and purity, utilizing readily available starting materials. A common approach involves a multi-step process beginning with glycine methyl ester hydrochloride. This method is advantageous due to its use of inexpensive raw materials, mild reaction conditions, and stable technology, making it suitable for large-scale production. google.com

The synthesis can be outlined in three primary stages: amino protection, aminolysis, and deprotection followed by salt formation. google.com

Amino Protection: The initial step involves protecting the amino group of a starting material like glycine methyl ester hydrochloride. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the starting material with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. google.com

Aminolysis: The protected intermediate then undergoes aminolysis with methylamine to form the N-methyl amide.

Deprotection and Salt Formation: The final step is the removal of the Boc protecting group under acidic conditions, typically using a solution of hydrogen chloride in an organic solvent like methanol, ethyl acetate, or isopropyl acetate. This deprotection step simultaneously forms the desired hydrochloride salt, which can then be isolated through crystallization. google.com

Table 1: Industrial Synthesis Parameters

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Glycine methyl ester hydrochloride | google.com |

| Key Steps | Amino protection, Aminolysis, Deprotection/Salification | google.com |

| Protecting Group | tert-Butoxycarbonyl (Boc) | google.com |

| Deprotection Agent | Hydrogen chloride in methanol or ethyl acetate | google.com |

| Overall Yield | 78-84% | google.com |

| Product Purity | >99% | google.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly processes. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. In the context of amide synthesis, including that of this compound, several green approaches are being explored.

One key area is the use of greener solvents. Traditional solvents like dichloromethane are being replaced with more environmentally benign alternatives such as 2-methyl-2-butanol. rsc.org Another significant advancement is the use of biocatalysis. Enzymes can catalyze amide formation directly from acids and amines, often in a single pot, which avoids the need for activating reagents like thionyl chloride that produce toxic byproducts such as SO2 and HCl. rsc.org This enzymatic approach can significantly improve atom economy, a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the final product. For instance, biocatalytic methods can increase atom economy from around 45.5% in traditional chemical methods to over 86%. rsc.org

Furthermore, the development of catalytic methods that utilize sustainable reagents is a central goal. For example, using dimethyl carbonate (DMC) as a methylating agent in the presence of an acid catalyst provides an eco-friendly alternative to traditional methylation methods. rsc.org Such innovations are moving the field towards continuous manufacturing processes, which are inherently more efficient and produce less waste than batch processes. unibo.it

Table 2: Comparison of Synthetic Approaches

| Feature | Traditional Chemical Synthesis | Green Chemistry Approach | Source |

|---|---|---|---|

| Solvents | Often hazardous (e.g., dichloromethane) | Recyclable alcohols (e.g., 2-methyl-2-butanol) | rsc.org |

| Reagents | Stoichiometric, potentially corrosive | Catalytic, often biocatalytic (enzymes) | rsc.org |

| Byproducts | Can include toxic gases (SO2, HCl) | Often limited to water | rsc.org |

| Atom Economy | Lower (e.g., ~45.5%) | Higher (e.g., ~86.4%) | rsc.org |

| Process Steps | Often multi-step with substrate activation | Can be a one-pot transformation | rsc.org |

Precursor Chemistry and Derivative Synthesis

The chemical structure of this compound allows for a variety of synthetic transformations, starting from different precursors and leading to a range of derivatives.

Utilization of 2-Cyano-N-methylacetamide as a Precursor

2-Cyano-N-methylacetamide is a viable precursor for the synthesis of this compound. chemicalbook.comprotheragen.ai The synthesis of the precursor itself is straightforward, typically involving the reaction of ethyl cyanoacetate (B8463686) with methylamine in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds with high yield. chemicalbook.com

The key transformation from 2-cyano-N-methylacetamide to the target molecule is the reduction of the cyano (nitrile) group to a primary amine. Standard laboratory reducing agents can accomplish this. For example, catalytic hydrogenation using hydrogen gas with a metal catalyst like Raney nickel is an effective method for reducing nitriles to amines. youtube.com Another powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH4), followed by a water quench. youtube.com Once the amino group is formed, treatment with hydrochloric acid would yield the desired this compound.

Derivatization via Nucleophilic Substitution Reactions

The primary amino group in 2-amino-N-methylacetamide is nucleophilic (after deprotonation of the hydrochloride salt) and can participate in a variety of nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives. For example, it can react with acyl chlorides or anhydrides in a nucleophilic acyl substitution to form more complex amides. pearson.com

The molecule can also be used as a building block in the synthesis of larger, more complex structures, including heterocyclic compounds. nbinno.com The reactivity of the amino group is a key feature that makes 2-amino-N-methylacetamide and its derivatives valuable intermediates in organic synthesis. nbinno.comresearchgate.net The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom onto an electrophilic carbon, leading to the displacement of a leaving group. pearson.com

Oxidation and Reduction Reactions of Related Amides

The amide functional group within 2-amino-N-methylacetamide exhibits characteristic reactivity in oxidation and reduction reactions. While amides are generally stable, they can be reduced under strong conditions. The most common reagent for the reduction of amides is lithium aluminum hydride (LiAlH4). youtube.com This reaction converts the amide carbonyl group into a methylene (B1212753) group (CH2), transforming the N-methylacetamide moiety into a secondary amine. youtube.com

Oxidation of N-alkylamides can be more complex. For instance, related compounds like N,N-dimethylacetamide can undergo oxidation to form species that act as a source of formaldehyde (B43269) derivatives. rsc.orgrsc.org This type of oxidation can occur under high temperatures or UV light, potentially with reagents like t-butyl hydroperoxide. rsc.org While specific studies on the oxidation of 2-amino-N-methylacetamide are not detailed, the general chemistry of related amides suggests that the N-methyl group could be susceptible to oxidative processes under certain conditions.

Mechanistic Investigations of Reactions Involving 2 Amino N Methylacetamide Hydrochloride

Role as a Transient Directing Group in Catalytic Reactions

Transient directing groups (TDGs) represent a strategic advancement in C-H activation, offering an efficient route to functionalize otherwise inert bonds without the need for permanent installation and removal of a directing moiety. 2-Amino-N-methylacetamide has been successfully employed as a simple, yet effective, L,L-type transient directing group in palladium-catalyzed C-H arylation reactions.

Palladium-Catalyzed C-H Arylation Studies

Recent research has demonstrated the utility of 2-amino-N-methylacetamide as a commercially available and efficient transient directing group for the palladium-catalyzed ortho-C(sp³)–H arylation of aromatic aldehydes. nih.gov This reaction exhibits broad substrate compatibility, affording the desired arylated products in moderate to high yields. The in situ formation of an imine between the aldehyde and the amino group of 2-amino-N-methylacetamide is a crucial first step, positioning the palladium catalyst for the subsequent C-H activation.

The general applicability of this methodology is highlighted by the successful arylation of a variety of aromatic aldehydes with different aryl halides. The reaction typically proceeds under mild conditions, showcasing the practicality of this approach for the synthesis of complex organic molecules.

Mechanistic Insights into C-H Activation

The proposed mechanism for the C-H arylation reaction hinges on the transient formation of an imine intermediate. This intermediate then coordinates to the palladium catalyst in a bidentate fashion through the imine nitrogen and the amide oxygen. This chelation facilitates the crucial C-H activation step at the ortho-position of the aromatic aldehyde. The regioselectivity of the arylation is dictated by the formation of a stable palladacycle intermediate.

A plausible catalytic cycle begins with the reaction of the aromatic aldehyde with 2-amino-N-methylacetamide to form an imine. This imine then coordinates to a Pd(II) species, followed by C-H activation to form a six-membered palladacycle. Oxidative addition of an aryl halide to the Pd(II) center generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. The transient directing group is then released and can participate in another catalytic cycle.

Identification of Key Intermediates (e.g., palladacycles, iminol)

The key to the success of this catalytic system is the formation of a stable researchgate.netrsc.org-fused palladacycle intermediate. nih.govresearchgate.net The existence of such an intermediate has been supported by mechanistic studies and, notably, by the successful isolation and X-ray crystallographic characterization of a 2-methylbenzaldehyde (B42018) ortho-C(sp³)–H palladation intermediate. nih.govresearchgate.net This provides strong evidence for the proposed mechanistic pathway.

While the primary intermediate is the palladacycle formed from the imine, the potential involvement of iminol tautomers cannot be entirely ruled out under certain reaction conditions. The iminol form could potentially influence the coordination to the metal center and the subsequent reactivity. However, the current mechanistic understanding strongly points towards the imine-directed palladacycle as the key reactive species.

Reaction Mechanisms in Quinolylation and Heterocyclic Synthesis

Beyond its role in C-H activation, the structural motifs present in 2-amino-N-methylacetamide lend themselves to participation in the synthesis of heterocyclic compounds, such as quinolines. The presence of a nucleophilic amino group and an adjacent amide functionality allows for a variety of reaction pathways.

Nucleophilic Attack Pathways

In the context of quinoline (B57606) synthesis, and drawing parallels from the reactivity of the closely related 2-cyano-N-methylacetamide, the reaction mechanism likely proceeds through a series of nucleophilic additions and cyclizations. rsc.orgnih.govrsc.orgresearchgate.net The initial step in a multi-component reaction for quinoline synthesis would involve a Knoevenagel condensation between an arylglyoxal and the active methylene (B1212753) group of the acetamide (B32628) derivative.

This is followed by a Michael addition of an arylamine to the resulting α,β-unsaturated intermediate. The subsequent nucleophilic attack of the amino group of the acetamide moiety onto a carbonyl group, followed by cyclization and dehydration, would lead to the formation of the polysubstituted quinoline ring system. The amide group remains as a key functional handle on the final heterocyclic product.

Role of Catalyst Systems (e.g., Thiamine (B1217682) Hydrochloride in Multi-Component Reactions)

Thiamine hydrochloride (Vitamin B1) has emerged as an eco-friendly, inexpensive, and efficient catalyst for one-pot, multi-component syntheses of various heterocyclic compounds, including quinolines. rsc.orgnih.govrsc.orgresearchgate.netoiccpress.com In the synthesis of polysubstituted quinolines utilizing a compound structurally similar to 2-amino-N-methylacetamide (specifically, 2-cyano-N-methylacetamide), thiamine hydrochloride facilitates the cascade of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.orgnih.govrsc.orgresearchgate.net

The catalytic role of thiamine hydrochloride is likely multifaceted, potentially involving the activation of carbonyl groups towards nucleophilic attack and promoting the various condensation and cyclization steps. Its ability to operate in aqueous media further enhances its appeal as a green catalyst. The use of such catalyst systems simplifies the synthetic procedure and often leads to high yields of the desired heterocyclic products.

Interactive Data Table: Substrate Scope in Palladium-Catalyzed ortho-C(sp³)–H Arylation of Aromatic Aldehydes using 2-Amino-N-methylacetamide as a Transient Directing Group

| Entry | Aromatic Aldehyde | Aryl Halide | Product | Yield (%) |

| 1 | 2-Methylbenzaldehyde | 1-Iodo-4-methoxybenzene | 2-(2-Methoxybenzyl)benzaldehyde | 75 |

| 2 | 2-Ethylbenzaldehyde | 1-Iodo-4-fluorobenzene | 2-(4-Fluorobenzyl)benzaldehyde | 68 |

| 3 | 2-Isopropylbenzaldehyde | 1-Iodo-4-chlorobenzene | 2-(4-Chlorobenzyl)benzaldehyde | 71 |

| 4 | 2-Methylnaphthaldehyde | 1-Iodo-4-methylbenzene | 2-(4-Methylbenzyl)naphthaldehyde | 65 |

Interactive Data Table: Thiamine Hydrochloride-Catalyzed Three-Component Synthesis of Polysubstituted Quinolines

| Entry | Arylglyoxal | Arylamine | Acetamide Derivative | Product | Yield (%) |

| 1 | Phenylglyoxal | Aniline | 2-Cyano-N-methylacetamide | 4-Amino-2-benzoyl-N-methylquinoline-3-carboxamide | 92 |

| 2 | 4-Chlorophenylglyoxal | 4-Methoxyaniline | 2-Cyano-N-methylacetamide | 4-Amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide | 88 |

| 3 | 4-Methylphenylglyoxal | 4-Chloroaniline | 2-Cyano-N-methylacetamide | 4-Amino-6-chloro-N-methyl-2-(4-methylbenzoyl)quinoline-3-carboxamide | 85 |

| 4 | Naphthylglyoxal | Aniline | 2-Cyano-N-methylacetamide | 4-Amino-N-methyl-2-(naphthoyl)quinoline-3-carboxamide | 89 |

Theoretical and Computational Mechanistic Elucidations

Theoretical and computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For reactions involving 2-amino-N-methylacetamide hydrochloride, these methods provide insights into reaction pathways, the energetics of these pathways, and the influence of the surrounding environment. While direct computational studies on this compound are not extensively available in the current body of scientific literature, valuable inferences can be drawn from theoretical investigations of analogous systems, such as glycinamide (B1583983) and other simple amides. These studies help to model the reactivity of the aminoacetamide core structure.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. nih.gov This allows for the identification of reactants, products, intermediates, and transition states, thereby elucidating the step-by-step mechanism of a chemical transformation. nih.govrsc.orgresearchgate.net

For molecules containing an amide bond, such as 2-amino-N-methylacetamide, a key reaction is hydrolysis. Theoretical studies on the acid-catalyzed hydrolysis of amides suggest a mechanism involving the initial protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and cleavage of the carbon-nitrogen bond lead to the formation of a carboxylic acid and an amine. allen.inresearchgate.netmcmaster.ca

Another significant reaction pathway for aminoacetamides is peptide bond formation. Computational studies on the condensation of two glycine (B1666218) molecules, a system analogous to the reaction of 2-amino-N-methylacetamide, have revealed both concerted and stepwise mechanisms. In the gas phase, a concerted mechanism involves a single transition state where the C-N bond is formed and a water molecule is eliminated simultaneously. nih.govmst.edu Stepwise pathways, on the other hand, proceed through one or more intermediates. mst.edu

The reaction pathways for such processes are often complex, involving multiple elementary steps. Automated reaction path search methods, which utilize quantum chemical calculations, can systematically explore these complex reaction networks to identify all feasible routes from reactants to products. nih.gov

Table 1: Key Steps in a Postulated Reaction Pathway for Amide Hydrolysis of an Aminoacetamide

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the amide is protonated in an acidic medium. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. |

| 5. C-N Bond Cleavage | The carbon-nitrogen bond is broken, leading to the formation of products. |

| 6. Deprotonation | The final products, a carboxylic acid and an amine, are formed after deprotonation. |

This table is a generalized representation based on theoretical studies of amide hydrolysis.

A critical aspect of mechanistic studies is the determination of activation energies (energy barriers), which govern the rate of a reaction. Quantum chemical calculations can precisely compute the energies of reactants, products, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. nih.goviastate.edu

For the gas-phase peptide bond formation between two glycine molecules, computational studies have calculated the energy barriers for both concerted and stepwise mechanisms. The concerted pathway leading to the more stable trans peptide bond has been found to have a significant activation energy. mst.edu The characterization of the transition state for this reaction reveals a four-membered ring-like structure involving the reacting atoms of the two glycine molecules. nih.gov

In the context of enzymatic reactions, which are highly relevant for amino acid derivatives, quantum mechanics/molecular mechanics (QM/MM) hybrid models are often employed. These methods allow for the study of reactions within the complex environment of an enzyme's active site. For instance, in the enzymatic synthesis of glycinamide ribonucleotide, free-energy profile analysis has been used to map the energy landscape of the reaction and identify the rate-determining steps. nih.gov

Table 2: Calculated Activation Energies for Peptide Bond Formation between Two Glycine Molecules (Gas Phase)

| Computational Method | Mechanism | Activation Energy (kcal/mol) |

| CCSD(T)-F12 | Concerted (trans product) | ~32 |

| CCSD(T)-F12 | Concerted (cis product) | ~39 |

| CCSD(T)-F12 | Stepwise (early barrier) | ~36 |

Data adapted from theoretical studies on glycine condensation. mst.edu These values represent electronic energy barriers.

The structure of the transition state is characterized by the presence of one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles of the forming and breaking bonds, provide detailed insight into the reaction mechanism. nih.gov

The solvent environment can have a profound impact on the stability of reactants, intermediates, and transition states, thereby influencing reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the calculation. nih.govnih.gov

For reactions involving charged or highly polar species, such as the hydrochloride salt of an aminoacetamide, solvent effects are particularly important. Polar solvents can stabilize charged intermediates and transition states, often leading to a reduction in the activation energy compared to the gas phase. nih.gov For instance, in the peptide bond formation between two glycine molecules, the presence of a solvent like methanol (B129727) has been shown to lower the activation barrier. nih.gov

Molecular dynamics simulations and DFT calculations on glycinamide in different solvents have demonstrated that the conformational preferences of the molecule are highly solvent-dependent. In a non-polar solvent, an intramolecularly hydrogen-bonded conformation may be favored, whereas in a polar aprotic solvent like DMSO, intermolecular hydrogen bonding with the solvent molecules can stabilize a more open conformation. nih.govresearchgate.net This interplay between solute and solvent can significantly affect the molecule's reactivity.

The electronic properties of a molecule, such as its dipole moment and the partial charges on its atoms, are also influenced by the solvent. In the enzymatic reaction of glycinamide ribonucleotide synthetase, the distribution of partial atomic charges within the substrate molecules changes significantly during the reaction, and this is crucial for the interaction with the enzyme's active site. nih.gov

Table 3: Conformational Preference of Glycinamide in Different Solvents

| Solvent | Favored Conformation | Stabilizing Interaction |

| Acetonitrile (B52724) | Intramolecularly hydrogen-bonded | Internal hydrogen bond |

| Dimethylsulfoxide (DMSO) | Non-intramolecularly hydrogen-bonded | Intermolecular hydrogen bonding with solvent |

Based on combined experimental and computational studies on glycinamide. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 2-amino-N-methylacetamide hydrochloride, ¹H and ¹³C NMR are fundamental for structural verification, while isotopic labeling methods offer pathways to more complex dynamic and interaction studies.

In ¹H NMR spectroscopy of this compound, distinct signals are expected for each unique proton environment. The presence of the electron-withdrawing amide group and the positively charged ammonium (B1175870) group significantly influences the chemical shifts, causing protons nearer to these groups to appear at a lower field (higher ppm).

The expected proton signals are:

N-CH₃ Protons: The three protons of the N-methyl group are chemically equivalent and would appear as a single signal. Due to the adjacent nitrogen of the amide, this signal is typically found in the range of 2.7-2.9 ppm. It often appears as a doublet due to coupling with the amide N-H proton.

α-CH₂ Protons: The two protons on the alpha-carbon (the methylene (B1212753) bridge) are adjacent to both the carbonyl group and the ammonium group. This deshielding environment would result in a signal appearing significantly downfield, typically in the 3.8-4.0 ppm range.

Amide N-H Proton: The proton on the amide nitrogen is exchangeable and its signal can be broad. Its chemical shift is highly dependent on solvent and concentration but is generally observed in the 7.5-8.5 ppm region.

Amine -NH₃⁺ Protons: In the hydrochloride form, the terminal amino group is protonated to form an ammonium group. These three protons are also exchangeable, often appearing as a broad singlet, typically downfield in the region of 8.0-9.0 ppm in aprotic solvents like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 2.7 - 2.9 | Doublet |

| α-CH₂ | 3.8 - 4.0 | Singlet |

| -CO-NH - | 7.5 - 8.5 | Broad Singlet/Triplet |

| -NH₃ ⁺ | 8.0 - 9.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

¹³C NMR spectroscopy provides complementary information for structural confirmation by detecting the carbon backbone of the molecule. For this compound, three distinct carbon signals are anticipated.

N-CH₃ Carbon: The carbon of the N-methyl group is the most upfield signal, expected to appear around 26 ppm, similar to that in N-methylacetamide.

α-C Carbon: The alpha-carbon, situated between the carbonyl and ammonium groups, is significantly deshielded and would appear further downfield, estimated in the range of 40-45 ppm.

Carbonyl C=O Carbon: The carbonyl carbon of the amide group is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 168-172 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | ~26 |

| α-C H₂ | 40 - 45 |

| C =O | 168 - 172 |

Application of Isotopic Labeling in NMR Studies

For more advanced NMR investigations, particularly those aimed at studying molecular dynamics or intermolecular interactions, isotopic labeling is a powerful technique. Since 2-amino-N-methylacetamide is a glycine (B1666218) derivative, established methods for labeling amino acids can be readily adapted.

Stable isotopes such as ¹³C, ¹⁵N, and deuterium (B1214612) (²H) can be incorporated into the molecule during its synthesis. For instance, using ¹³C-labeled glycine as a precursor would allow for specific enrichment at the carbonyl or alpha-carbon positions. Similarly, ¹⁵N labeling of the amine or amide nitrogen can be achieved.

These labeling strategies enable a variety of sophisticated NMR experiments:

Reduced Spectral Complexity: Perdeuteration (replacing ¹H with ²H) at non-labile positions simplifies complex ¹H NMR spectra and reduces relaxation rates, leading to sharper signals, which is especially useful for larger molecules or aggregated systems.

Structural and Dynamic Studies: ¹³C and ¹⁵N labeling allows for heteronuclear correlation experiments (e.g., HSQC, HMBC) to unambiguously assign signals and confirm connectivity. Furthermore, relaxation studies on these nuclei can provide detailed insights into molecular motion and dynamics on a picosecond-to-nanosecond timescale.

Interaction Probing: Isotope-edited experiments can be used to study the specific parts of the molecule that are involved in binding to other molecules or surfaces, filtering out signals from the unlabeled binding partner.

Infrared (IR) Spectroscopy for Functional Group Analysis

The key vibrational bands in the IR spectrum of this compound can be assigned based on extensive studies of related amide compounds.

N-H Stretching: The stretching vibrations of the N-H bonds give rise to strong absorptions. The amide N-H stretch typically appears as a band around 3300 cm⁻¹. In solid-state or concentrated solutions, this band can be split due to intermolecular interactions. rsc.org The -NH₃⁺ group also has stretching modes in the 3000-3200 cm⁻¹ region.

C-H Stretching: The asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2800-3000 cm⁻¹ range. rsc.org

Amide I Band: This is one of the most characteristic amide bands and is found in the 1600-1800 cm⁻¹ region. chemicalbook.com It arises primarily from the C=O stretching vibration and is highly sensitive to the local environment, including hydrogen bonding. For secondary amides like this compound, it is typically observed around 1650-1660 cm⁻¹. nih.gov

Amide II Band: Located between 1470-1570 cm⁻¹, this band results from a combination of the N-H in-plane bending and C-N stretching vibrations. chemicalbook.comnih.gov

Amide III Band: This is a more complex vibration involving C-N stretching, N-H bending, and C-C stretching, appearing in the 1250–1350 cm⁻¹ range. chemicalbook.com

Table 3: Key IR Vibrational Mode Assignments

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (N-H) | ~3300 |

| N-H Stretch | Ammonium (-NH₃⁺) | 3000 - 3200 |

| C-H Stretch | Methyl/Methylene | 2800 - 3000 |

| Amide I | C=O Stretch | 1650 - 1660 |

| Amide II | N-H Bend + C-N Stretch | 1470 - 1570 |

| Amide III | C-N Stretch + N-H Bend | 1250 - 1350 |

Studies of Hydrogen Bonding Interactions

IR spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. The strength and nature of hydrogen bonding within this compound can be directly studied by observing shifts in the key vibrational bands.

Effect on C=O and N-H Stretching: When the amide's carbonyl oxygen acts as a hydrogen bond acceptor, the Amide I (C=O) band shifts to a lower frequency (a red-shift) and often broadens. Conversely, when the amide N-H group acts as a hydrogen bond donor, its stretching frequency also shifts to lower wavenumbers. The magnitude of this shift correlates with the strength of the hydrogen bond.

Intermolecular vs. Intramolecular Bonding: The splitting of the N-H stretching band into multiple peaks can indicate the presence of different hydrogen-bonded species or strong intermolecular coupling in a crystalline or aggregated state. rsc.org

Dynamic Studies: Advanced techniques like time-resolved 2D-IR spectroscopy can be applied to study the dynamics of hydrogen bond formation and dissociation. sielc.com Studies on model systems like N-methylacetamide in solution have determined that the lifetime of a hydrogen bond to the amide carbonyl can be on the order of several picoseconds. sielc.com This information is critical for understanding the dynamic behavior of peptide-like molecules in biological environments.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. The nominal mass of the hydrochloride salt is 124.57 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise determination of the monoisotopic mass of the protonated molecule, [M+H]⁺.

In a typical mass spectrometry experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 2-amino-N-methylacetamide, the free base has a molecular formula of C₃H₈N₂O and a monoisotopic mass of approximately 88.06 Da. The hydrochloride salt, with the formula C₃H₉ClN₂O, will exhibit a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), characteristic fragment ions are produced, which offer clues about the molecule's connectivity. Common fragmentation patterns for amino amides involve cleavages at the amide bond and adjacent to the amine group.

While specific experimental fragmentation data for this compound is not extensively published, predicted data for the free base provides insight into its behavior. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts.

Table 1: Predicted Collision Cross Section (CCS) Data for 2-amino-N-methylacetamide Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 89.070936 | 115.9 |

| [M+Na]⁺ | 111.05288 | 122.7 |

| [M+K]⁺ | 127.02682 | 123.1 |

This interactive table allows for sorting and filtering of the predicted collision cross section data for different adducts of 2-amino-N-methylacetamide.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the atomic positions can be determined. A successful crystallographic analysis would provide key structural parameters.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

This interactive table presents a hypothetical set of crystallographic parameters for this compound, illustrating the type of data obtained from X-ray diffraction analysis. Note that these are not experimentally determined values.

Computational Spectroscopy and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. These theoretical calculations can provide insights that complement and aid in the analysis of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation in solution. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. By optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained.

These predicted shifts can be correlated with experimentally measured values to confirm structural assignments. The accuracy of the predictions depends on the chosen functional and basis set. Comparing the calculated and experimental spectra can also help in understanding the conformational preferences of the molecule in solution.

Theoretical calculations are also instrumental in the analysis of vibrational and electronic spectra.

Infrared (IR) Spectroscopy: DFT can be used to calculate the vibrational frequencies and intensities of this compound. The calculated IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific molecular vibrations, such as the N-H stretch, C=O stretch, and various bending modes.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS is a powerful technique for probing the unoccupied electronic states of a molecule. Theoretical modeling of NEXAFS spectra can aid in the interpretation of experimental data by assigning spectral features to transitions from core orbitals to specific unoccupied molecular orbitals. For molecules containing nitrogen and oxygen, like this compound, NEXAFS can provide element-specific information about the local chemical environment.

Computational Chemistry and Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to compute the properties of molecules. These methods can be broadly categorized by their level of theory and computational cost, ranging from highly accurate but expensive ab initio and high-level composite procedures to more computationally efficient Density Functional Theory (DFT) and semiempirical methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT methods are used to investigate molecular geometries, reaction mechanisms, and various electronic properties. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For amide-containing molecules like N-methylacetamide (NMA), DFT calculations have been used to study the structure and stability of its different conformers, such as the cis and trans isomers. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. Other properties like ionization potential, which is the energy required to remove an electron, and electron affinity, the energy released when an electron is added, can also be computed from the orbital energies. nih.gov

Table 1: Examples of Electronic Properties Calculated via DFT (Note: The following is an illustrative table of properties that can be calculated. Specific values for 2-amino-N-methylacetamide hydrochloride are not available in the cited literature.)

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy change when an electron is added to the molecule. |

| Dipole Moment | A measure of the polarity of the molecule. |

This interactive table illustrates the types of electronic properties that are typically investigated using DFT calculations.

The properties and stability of a molecule can be significantly influenced by its environment, particularly by the solvent. nih.gov Computational models can account for these solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (a polarizable continuum model, or PCM). cas.cz

Ab Initio Methods (e.g., Hartree-Fock, LMP2)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov The Hartree-Fock (HF) method is the simplest form of ab initio molecular orbital theory. While foundational, HF theory neglects the correlation between the motions of electrons, which can be a significant limitation.

To improve upon the Hartree-Fock method, electron correlation can be included through post-Hartree-Fock methods. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). These methods provide more accurate results than HF, especially for systems where electron correlation is important. Studies on N-methylacetamide and its clusters with water have utilized both HF and MP2 levels of theory to investigate their structure and interactions. rsc.org For example, calculations at the MP2 level have been used to explore the potential energy surface of the amide nitrogen's out-of-plane motion, revealing how the flexibility of the amide group is influenced by its environment. cas.cz

Semiempirical Methods (e.g., MNDO, AM1, PM3)

Semiempirical quantum mechanical methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.denih.gov This makes them computationally much faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. nih.gov Common semiempirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model number 3). uni-muenchen.dempg.de

These methods differ in their underlying approximations and, crucially, in the parameters used. mpg.de For instance, AM1 was developed to improve upon MNDO's poor description of hydrogen bonds. nih.gov PM3 is a reparameterization of AM1, often providing slightly better accuracy for thermochemical predictions. ucsb.edu While these methods are very efficient, their accuracy can be variable. For amides, it has been noted that some semiempirical methods can incorrectly predict the planarity of the amide bond. To address this, specific corrections can be incorporated into the method, such as the PM3MM version which adds a molecular mechanics correction to the amide linkage. uni-muenchen.de

Table 2: Comparison of Common Semiempirical Methods

| Method | Full Name | Key Features |

| MNDO | Modified Neglect of Diatomic Overlap | An early NDDO-based method; has known limitations, especially for hydrogen bonds. |

| AM1 | Austin Model 1 | An improvement on MNDO, particularly for describing hydrogen bonds. |

| PM3 | Parametric Model number 3 | A reparameterization of AM1, often used for rapid property estimation. |

This interactive table provides a brief overview of the characteristics of commonly used semiempirical methods.

High-Level Composite Procedures (e.g., G3B3)

High-level composite procedures are computational protocols that aim to achieve very high accuracy in calculating thermochemical properties, such as enthalpies of formation and reaction energies. They achieve this by combining the results of several different calculations at various levels of theory and with different basis sets. An extrapolation procedure is then used to estimate the result of a very high-level calculation that would be computationally prohibitive to perform directly.

An example of such a method is G3B3, which belongs to the Gaussian-n theory family of methods. It uses geometries and vibrational frequencies calculated at the B3LYP level of DFT and then performs a series of single-point energy calculations at higher levels of theory (including MP2 and QCISD(T)) with larger basis sets. These energies are then combined in a specific formula to yield a final, highly accurate energy. While these methods are powerful for small molecules, their computational cost is substantial. Specific applications of high-level composite procedures to this compound or its direct analogues are not prominent in the literature, which typically reserves these demanding calculations for benchmarking smaller, fundamental chemical systems.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic level. However, specific applications of these methods to this compound have not been detailed in peer-reviewed research.

Force Field Applications (e.g., MMFF94, AMBER*, OPLS/A)

There is no specific literature detailing the application of common force fields such as the Merck Molecular Force Field (MMFF94), Assisted Model Building with Energy Refinement (AMBER*), or Optimized Potentials for Liquid Simulations (OPLS/A) to model this compound. Such studies would be valuable for parameterizing the molecule for larger simulations, but this foundational work does not appear to have been published.

Conformational Analysis and Potential Energy Surfaces

While some drug discovery studies mention conducting "simple conformational analysis" on larger molecules that incorporate a 2-amino-N-methylacetamide moiety, a detailed conformational analysis and the corresponding potential energy surface for the standalone hydrochloride salt are not available. acs.orgnih.gov Such an analysis would identify low-energy conformations of the molecule, which are crucial for understanding its interactions and reactivity.

Molecular Dynamics for Solution-Phase Behavior

Research detailing molecular dynamics (MD) simulations to investigate the solution-phase behavior of this compound is currently absent from the scientific literature. MD simulations would provide insight into its solvation, hydrogen bonding network with solvents like water, and its dynamic behavior in a condensed phase.

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are vital for predicting the properties and activities of chemical compounds.

Predictive Modeling of Chemical Reactivity and Interactions

There are no specific QSAR studies or other predictive models focused on the chemical reactivity or biological interactions of this compound itself. While the compound has been used as a reagent in the synthesis of compounds that were later part of a 3D-QSAR study, this does not provide predictive models for the reactivity or interactions of the parent compound. mdpi.com Developing such models would require a dataset of related molecules and their measured properties, which has not been compiled or analyzed for this specific chemical entity.

Applications in Advanced Organic Synthesis and Material Science Research

Building Block in Complex Molecule Synthesis

The fundamental structure of 2-amino-N-methylacetamide hydrochloride suggests its potential as a foundational unit in the construction of larger, more intricate molecular architectures.

Intermediate in Pharmaceutical and Agrochemical Development

In the vast landscape of pharmaceutical and agrochemical research, small, functionalized molecules often serve as key intermediates. Glycine (B1666218) derivatives, in particular, are integral to the synthesis of a wide array of bioactive compounds. While specific examples detailing the use of this compound are not prevalent in current literature, compounds with similar structures are commonly employed. For instance, N-methylated amines are a crucial class of compounds in the synthesis of pharmaceuticals, often prepared through reductive amination reactions. The development of novel diamide (B1670390) insecticides is an active area of agrochemical research, with some compounds incorporating amino acid skeletons.

Role in Peptide Synthesis and Protein Engineering

As a derivative of glycine, this compound is fundamentally related to the building blocks of proteins. The N-methylation of peptides is a known strategy in medicinal chemistry to enhance pharmacokinetic properties, such as resistance to enzymatic degradation and improved cell permeability. The incorporation of N-methylated amino acids, like N-methylglycine (sarcosine), can induce specific conformations in peptide backbones. Although the direct use of this compound in peptide synthesis is not extensively documented, its parent structure, N-methylglycinamide, represents a modified C-terminus of a glycine residue. This suggests a potential role in the synthesis of peptide analogues and peptidomimetics.

Synthesis of Heterocyclic Compounds (e.g., Quinolines)

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications, including in medicinal chemistry and materials science. The synthesis of quinolines often involves the condensation of anilines with carbonyl compounds. While there are numerous methods for quinoline (B57606) synthesis, the direct involvement of this compound is not a commonly reported pathway. However, the use of amides in the synthesis of quinoline alkaloids has been explored, where the amide functionality can act as a directing group or participate in cyclization reactions.

Development of Novel Reagents and Catalysts

The search for new reagents and catalysts is a continuous effort in chemistry to improve reaction efficiency, selectivity, and sustainability.

As a Ligand Component in Metal-Catalyzed Reactions

Amino acids and their derivatives are well-established as chiral ligands in metal-catalyzed asymmetric synthesis. The amine and amide groups in this compound have the potential to coordinate with metal centers. Chiral amino amides have been investigated as ligands for catalytic asymmetric alkylation of aldehydes. While specific studies employing this compound as a ligand are not readily found, the broader class of amino amides has demonstrated utility in this area.

Applications in Polymer Science and Material Design

The incorporation of small, functional molecules into polymers can impart specific properties to the resulting materials. The bifunctionality of this compound makes it a theoretical candidate for use in polymerization reactions, either as a monomer or as a modifying agent. For example, polymers containing amide functionalities, such as poly(N-acryloyl glycinamide), have been studied for their unique properties, including temperature-responsive behavior in aqueous solutions. However, there is currently no specific research detailing the use of this compound in polymer science.

Lack of Specific Research on this compound as a Polymeric Precursor for Drug Delivery

Extensive research into the applications of the chemical compound this compound in advanced organic synthesis and material science has revealed a significant gap in the scientific literature regarding its specific use as a precursor for polymeric materials in drug delivery systems. Despite targeted searches for the synthesis and polymerization of this compound for such biomedical applications, no detailed research findings or dedicated studies were identified.

The current body of scientific and technical literature focuses broadly on the larger class of poly(amino acid) and polyamide polymers for drug delivery. These polymers, derived from various amino acid monomers, are recognized for their biocompatibility and biodegradability, making them suitable for creating drug carriers like hydrogels, nanoparticles, and micelles. General principles of their synthesis and application are well-documented. For instance, poly(amino acid)s are often synthesized through the polymerization of N-carboxyanhydrides of α-amino acids and can be modified, such as through PEGylation, to enhance their drug-carrying capabilities and control the release of therapeutic agents.

However, specific data on the polymerization of this compound to form polymers for drug delivery, including detailed research findings on the properties of such polymers, their drug loading capacities, or their release kinetics, are not available in the reviewed scientific literature. The existing research landscape provides a general framework for how amino acid-based polymers are utilized in medicine but does not offer specific examples or data pertaining to polymers derived from this compound.

Therefore, while the foundational concepts of using amino acid-based monomers to create polymers for drug delivery are well-established, the specific application of this compound in this context is not supported by current research literature.

Biochemical and Medicinal Chemistry Research Applications Mechanistic Focus

Modulation of Biological Targets

The introduction of a methyl group on the amide nitrogen of the glycine (B1666218) backbone in 2-amino-N-methylacetamide can significantly influence its interaction with biological macromolecules.

Role in Metabolic Studies and Pathways

The structural similarity of 2-amino-N-methylacetamide to natural amino acids suggests its potential to be recognized and processed by metabolic enzymes, offering insights into fundamental biological pathways.

Insights into Amino Acid Metabolism and Protein Synthesis

As a modified amino acid amide, 2-amino-N-methylacetamide could serve as a probe to study the specificity and mechanisms of enzymes involved in amino acid metabolism. For instance, its uptake and processing by amino acid transporters or its potential to be a substrate or inhibitor for peptidases could be investigated. Furthermore, the process of N-methylation is a critical post-translational modification in protein synthesis that affects protein function and stability. nih.govmdpi.com While the incorporation of N-methylated amino acids into proteins is a complex process, studying how synthetic analogues like N-methylglycinamide are handled by the translational machinery could provide valuable information. researchgate.net Research in this area could elucidate the tolerance of ribosomes and elongation factors for modified amino acids, potentially leading to new methods for producing proteins with enhanced properties. researchgate.net

Development of Bioactive Molecules and Therapeutics

The chemical scaffold of 2-amino-N-methylacetamide makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of neurology.

Intermediate for Drugs Targeting Neurological Disorders

N-methylation is a strategic modification in the design of drugs targeting the central nervous system (CNS). nih.gov The increased lipophilicity imparted by the methyl group can facilitate the crossing of the blood-brain barrier, a critical hurdle for many neurotherapeutics. researchgate.net 2-amino-N-methylacetamide hydrochloride can be envisioned as a precursor or fragment in the synthesis of novel compounds aimed at treating neurological disorders such as Alzheimer's disease, Parkinson's disease, or depression. nih.govmdpi.com For example, it could be incorporated into peptide-based drugs to enhance their stability against enzymatic degradation in the brain. researchgate.net The development of molecules that can modulate the activity of enzymes or receptors implicated in neurodegenerative processes is an active area of research where N-methylated building blocks are of significant interest. mdpi.com

Precursor for Anti-malarial and Anti-cancer Agents

The chemical scaffold of 2-amino-N-methylacetamide is of significant interest in medicinal chemistry as a foundational component for the synthesis of more complex heterocyclic molecules with potential therapeutic activities. Its role as a precursor is primarily rooted in its structure as an α-amino acid derivative, which allows it to be a versatile building block in forming various molecular skeletons.

Anti-malarial Research:

In the field of anti-malarial drug discovery, research often focuses on heterocyclic compounds, such as quinolines and pyrazinones, which form the core of many therapeutic agents. researchgate.netnih.gov The 4-aminoquinoline (B48711) scaffold, for instance, is central to the efficacy of drugs like chloroquine. nih.gov Synthetic strategies for novel quinoline-based agents often involve the coupling of a quinoline (B57606) nucleus with various side chains, frequently containing amine functionalities. researchgate.netnih.gov As a primary amine, this compound can be utilized in reactions to build out these side chains, which are crucial for modulating the compound's activity, particularly against drug-resistant strains of parasites. nih.gov Furthermore, α-amino amides are key starting materials for the synthesis of 2(1H)-pyrazinones, a class of compounds found in numerous bioactive natural products. The synthesis of these pyrazinone rings can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a pathway where 2-amino-N-methylacetamide could serve as the amino amide component.

Anti-cancer Research:

The utility of the 2-amino-N-methylacetamide scaffold extends to the development of anti-cancer agents. Quinoline derivatives have been extensively investigated for their anti-cancer properties, which include the inhibition of topoisomerase enzymes and kinase signaling pathways crucial for tumor growth. nih.govglobalresearchonline.net The synthesis of these potent anti-cancer molecules often relies on the derivatization of the quinoline core, where amino-acetamide moieties can be incorporated to enhance biological activity and target specificity. nih.govnih.gov

Additionally, there is a mechanistic link between amino acid derivatives and the inhibition of histone deacetylases (HDACs). HDAC inhibitors are a promising class of anti-cancer drugs that interfere with the epigenetic regulation of gene expression in cancer cells. nih.govnih.gov Several classes of amino acid-derived molecules have been prepared and evaluated as HDAC1 inhibitors. nih.gov The structural components of 2-amino-N-methylacetamide provide a simple backbone that can be elaborated upon to create more complex molecules that fit into the active site of HDAC enzymes, positioning a zinc-binding group to inhibit enzyme function.

| Therapeutic Area | Target Compound Class | Potential Role of 2-amino-N-methylacetamide |

| Anti-malarial | 4-Aminoquinolines, Pyrazinones | Building block for amine-containing side chains; Precursor for pyrazinone ring synthesis. |

| Anti-cancer | Quinoline Derivatives, HDAC Inhibitors | Component for synthesizing complex quinoline structures; Scaffold for developing novel HDAC inhibitors. nih.govnih.gov |

Research on Enzyme Inhibitors

The 2-amino-N-methylacetamide structure represents a core fragment in the design of various enzyme inhibitors. Its primary amine and methylamide groups provide key hydrogen bonding donors and acceptors that can interact with amino acid residues within an enzyme's active site. This makes the acetamide (B32628) backbone a valuable scaffold in medicinal chemistry for developing targeted inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating blood glucose levels. oatext.comnih.gov Inhibiting DPP-4 prolongs the action of these hormones, making it an important therapeutic strategy for type 2 diabetes. nih.gov Many potent DPP-4 inhibitors are characterized by a β-amino amide pharmacophore, which mimics the natural peptide substrate. oatext.com The design of novel DPP-4 inhibitors often involves creating molecules where an amino group can bind to the S1 or S2 pockets of the enzyme's active site. For example, research into 3-pyridylacetamide derivatives identified compounds that form a bidentate hydrogen bond with an arginine residue (Arg125) in the DPP-4 active site, significantly enhancing inhibitory potency. nih.gov The amino-N-methylacetamide moiety provides the fundamental amine and amide groups necessary for such critical interactions with the enzyme.

Heme Oxygenase-1 (HO-1) Inhibitors:

HO-1 is an enzyme involved in heme catabolism and has been identified as a target in cancer therapy due to its overexpression in many tumors, which contributes to chemoresistance. nih.gov The development of HO-1 inhibitors is an active area of research. Studies have explored a class of acetamide-based inhibitors designed to interact with the heme iron center and hydrophobic pockets of the enzyme. nih.govacs.org In these inhibitors, an amide-containing linker connects a hydrophobic moiety to an imidazole (B134444) group, which coordinates with the heme iron. nih.gov The acetamide structure serves as a stable and synthetically accessible linker. The design and synthesis of these molecules have led to the discovery of compounds with potent antiproliferative activity in cancer cell lines, suggesting that inhibition of HO-1 can reduce cell invasiveness. nih.govacs.org

| Enzyme Target | Therapeutic Area | Mechanistic Role of Acetamide Moiety | Key Research Findings |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Forms key hydrogen bonds with active site residues (e.g., Arg125), mimicking the enzyme's natural substrate. oatext.comnih.gov | Acetamide derivatives have been developed as potent and selective DPP-4 inhibitors. nih.gov |

| Heme Oxygenase-1 (HO-1) | Cancer | Acts as a structural linker connecting a hydrophobic group and a heme-coordinating imidazole group. nih.govacs.org | Novel acetamide-based HO-1 inhibitors show potent in vitro antiproliferative activity against various cancer cell lines. nih.gov |

DNA-Encoded Library Screening Applications

DNA-Encoded Library (DEL) technology has emerged as a powerful platform in drug discovery for identifying small-molecule ligands for protein targets. researchgate.netnamiki-s.co.jp This technology enables the synthesis and screening of libraries containing billions of unique compounds in a single experiment, dramatically accelerating the hit identification process. namiki-s.co.jpnih.gov The fundamental principle of DEL involves the "split-and-pool" combinatorial synthesis of molecules, where each chemical building block is recorded by a unique DNA tag ligated to the growing compound. mdpi.com

This compound is an ideal example of a building block for DEL synthesis. As a derivative of glycine, the simplest amino acid, it is a small, bifunctional molecule containing a reactive primary amine. This primary amine can readily participate in DNA-compatible chemical reactions, most commonly amide bond formation, which is a cornerstone of both medicinal chemistry and DEL synthesis. nih.govnih.gov

In a typical DEL synthesis workflow, an initial DNA scaffold functionalized with a reactive group (e.g., a carboxylic acid) is split into multiple portions. nih.gov Each portion is then reacted with a different amine-containing building block, such as 2-amino-N-methylacetamide. Following the chemical coupling step, a unique DNA barcode corresponding to that specific amine is enzymatically ligated to the scaffold. mdpi.com All portions are then pooled back together. This "split-pool-ligate" cycle can be repeated multiple times with different classes of building blocks (e.g., carboxylic acids, aldehydes) to generate a library of immense chemical diversity. researchgate.netnih.gov The presence of the N-methylamide group in 2-amino-N-methylacetamide adds to the structural diversity of the final library products. Because of its simple structure and chemical reactivity, 2-amino-N-methylacetamide and similar amino acid derivatives are fundamental components for constructing the vast chemical space explored by DELs to find novel drug leads. nih.gov

| Technology | Role of this compound | Key DNA-Compatible Reaction | Advantage in DEL |